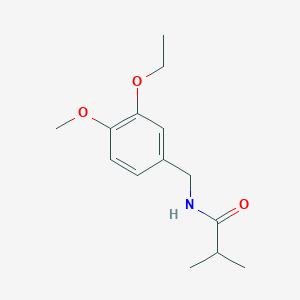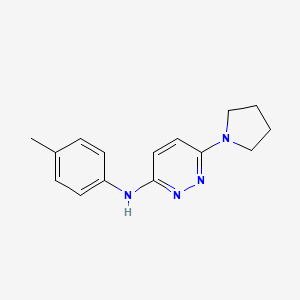![molecular formula C18H26N2O2 B5346686 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, also known as IPP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound is a white crystalline powder that is soluble in water and organic solvents. IPP has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
作用机制
The mechanism of action of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. This compound has been shown to enhance the release of dopamine and serotonin in the brain, leading to increased neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, which may be due to its ability to modulate the release of nitric oxide in the cardiovascular system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including enhanced neurotransmitter release, vasodilation, and immunomodulation. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for a variety of diseases and conditions.
实验室实验的优点和局限性
One of the main advantages of using 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine in lab experiments is its ability to modulate neurotransmitter release and uptake, making it a valuable tool for studying the effects of psychotropic drugs on neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
未来方向
There are a variety of future directions for research on 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, including studies on its potential therapeutic applications in the treatment of hypertension, neurodegenerative diseases, and immune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, the development of new synthesis methods and modifications to the chemical structure of this compound may lead to the development of new and more effective compounds for use in scientific research.
合成方法
The synthesis of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine involves the reaction of piperazine with 2-isopropylphenol and acetic anhydride, followed by allylation of the resulting product. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient process for the production of this compound.
科学研究应用
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In neuroscience, this compound has been used to study the effects of serotonin and dopamine on neuronal activity, as well as the mechanisms of action of various psychotropic drugs. In cardiovascular research, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In immunology, this compound has been used to study the effects of cytokines on immune cell function, as well as the mechanisms of action of various immunomodulatory drugs.
属性
IUPAC Name |
2-(2-propan-2-ylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-9-19-10-12-20(13-11-19)18(21)14-22-17-8-6-5-7-16(17)15(2)3/h4-8,15H,1,9-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGUAIGFPRPNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![(1R,5S,11aS)-3-(1,3-benzothiazol-2-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5346634.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5346646.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)
![6-(2,3-dimethoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5346666.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![2-[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]-1-(1-pyrrolidinylsulfonyl)azepane](/img/structure/B5346701.png)